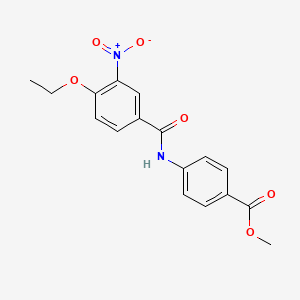

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate

Description

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate is an organic compound with the molecular formula C17H16N2O6. It is known for its applications in various scientific research fields due to its unique chemical structure and properties .

Properties

IUPAC Name |

methyl 4-[(4-ethoxy-3-nitrobenzoyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O6/c1-3-25-15-9-6-12(10-14(15)19(22)23)16(20)18-13-7-4-11(5-8-13)17(21)24-2/h4-10H,3H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBDARCBYKWBSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)OC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate typically involves the reaction of 4-ethoxy-3-nitrobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(4-amino-3-nitrobenzamido)benzoate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-(4-ethoxy-3-nitrobenzamido)benzoic acid.

Scientific Research Applications

Chemical Synthesis and Properties

Synthetic Routes:

The synthesis of Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate typically involves the reaction of 4-ethoxy-3-nitrobenzoic acid with methyl 4-aminobenzoate. The reaction is facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) in organic solvents like dichloromethane at room temperature.

Reactions:

This compound can undergo various chemical transformations:

- Reduction: The nitro group can be converted to an amino group using hydrogen gas and a palladium catalyst.

- Substitution: The ethoxy group can be replaced with other functional groups through nucleophilic substitution.

- Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Scientific Research Applications

1. Chemistry:

this compound serves as a building block in the synthesis of more complex organic molecules. Its structural features allow for the modification of its functional groups, enabling the creation of diverse derivatives for further research and application.

2. Biology:

Research indicates potential biological activities, particularly:

- Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Activity: Investigations into its effects on cancer cell lines suggest that it may inhibit tumor growth by disrupting critical protein interactions involved in cancer progression, particularly through the inhibition of c-Myc-Max protein interactions .

3. Medicine:

The compound is being explored for its potential role in drug development as a pharmacophore in medicinal chemistry. Its ability to modulate biochemical pathways makes it a candidate for therapeutic agents targeting diseases such as cancer and bacterial infections .

Case Studies

Case Study 1: Anticancer Activity

In a study evaluating the efficacy of various compounds against breast cancer cell lines (MDA-MB-231), this compound derivatives demonstrated significant inhibition of tumor growth in vivo. The results indicated that specific modifications to the nitro group enhanced cytotoxic effects against cancer cells, making it a promising lead compound for further development .

Case Study 2: Antimicrobial Screening

A focused library of derivatives was screened for antimicrobial activity. Compounds derived from this compound exhibited varied degrees of effectiveness against Gram-positive and Gram-negative bacteria. Notably, certain derivatives showed enhanced solubility and bioactivity, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Ethyl 4-(4-nitrobenzamido)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Methyl 4-(4-nitrobenzamido)benzoate: Lacks the ethoxy group present in Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate.

Methyl 4-(4-ethoxybenzamido)benzoate: Lacks the nitro group present in this compound.

Uniqueness

This compound is unique due to the presence of both the ethoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Biological Activity

Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features an ethoxy group and a nitro group attached to a benzamide structure. The presence of these functional groups enhances its chemical reactivity and biological potential. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to cytotoxic effects.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. The nitro group is known to play a crucial role in the antimicrobial activity of nitro-containing compounds by generating reactive species that can disrupt microbial cell functions .

A study exploring structure-activity relationships (SAR) revealed that modifications in the nitro group significantly influenced antimicrobial efficacy against various pathogens. For instance, derivatives with enhanced lipophilicity showed improved membrane permeability, leading to increased antimicrobial potency .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Compounds containing similar structural motifs have demonstrated the ability to inhibit the c-Myc/Max protein-protein interaction, which is vital for cancer cell proliferation . This inhibition can disrupt oncogenic signaling pathways, making it a promising candidate for cancer therapy.

In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by activating caspase pathways. The presence of the nitro group is thought to contribute to this mechanism by facilitating the generation of reactive oxygen species (ROS), which are known to trigger apoptotic pathways .

The mechanism by which this compound exerts its biological effects involves several biochemical interactions:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes related to cancer progression and microbial metabolism.

- Reactive Intermediates : The reduction of the nitro group can yield reactive intermediates that interact with cellular macromolecules, leading to cytotoxicity.

- Apoptosis Induction : By generating ROS, the compound can activate apoptotic pathways in cancer cells.

Case Studies and Research Findings

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 4-(4-ethoxy-3-nitrobenzamido)benzoate, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Nitration of a substituted benzaldehyde precursor (e.g., 4-ethoxybenzaldehyde) using HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to introduce the nitro group regioselectively at the 3-position .

- Step 2 : Coupling the nitro-substituted intermediate with methyl 4-aminobenzoate via amide bond formation. This typically involves refluxing in ethanol with glacial acetic acid as a catalyst .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.1–1.2 equivalents of nitro precursor) and solvent polarity (e.g., DMF for poor solubility) to improve yields .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include the methyl ester (~3.8 ppm) and aromatic protons adjacent to the nitro group (~8.2–8.5 ppm) .

- IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Q. How can researchers identify and mitigate common impurities during synthesis?

- Impurity Sources :

- Regioselectivity issues : Nitration may yield 5-nitro byproducts; optimize HNO₃ concentration and reaction time .

- Hydrolysis : Ester or amide hydrolysis under acidic conditions; use anhydrous solvents and minimize exposure to moisture .

Advanced Questions

Q. How can regioselectivity challenges in the nitration step be addressed to favor the 3-nitro isomer?

- Strategies :

- Use mixed acid systems (HNO₃/H₂SO₄) at low temperatures (0–5°C) to direct nitration to the meta position relative to the ethoxy group .

- Introduce steric hindrance (e.g., bulky substituents) on the benzene ring to block para nitration .

- Validation : Compare experimental ¹H NMR data with computational predictions (DFT calculations) for nitro positional isomers .

Q. How should researchers resolve contradictions between experimental spectral data and computational predictions?

- Case Study : If NOE (Nuclear Overhauser Effect) NMR or X-ray data conflict with DFT-optimized geometries:

- Prioritize experimental SXRD data for conformational analysis .

- Re-examine computational parameters (e.g., solvent model, basis set) in Gaussian or ORCA software .

- Tools : Cross-validate using 2D NMR (COSY, HSQC) to assign proton environments unambiguously .

Q. What strategies improve crystallization for high-resolution X-ray diffraction studies?

- Approaches :

- Use solvent diffusion (e.g., layering hexane over a DMSO solution) to grow single crystals .

- Modify substituents (e.g., ethoxy vs. methoxy) to enhance π-π stacking or hydrogen-bonding networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.